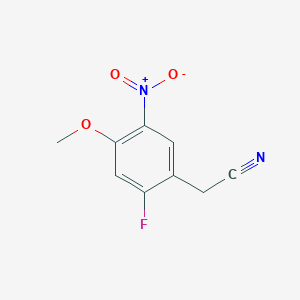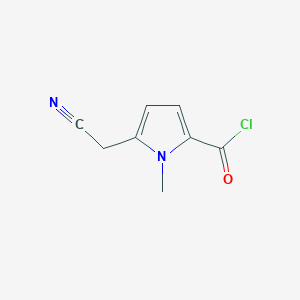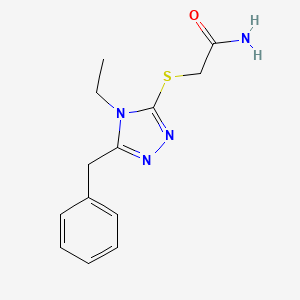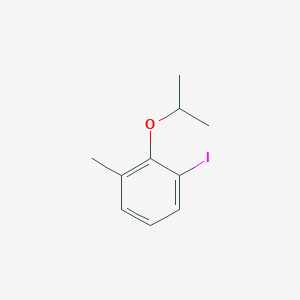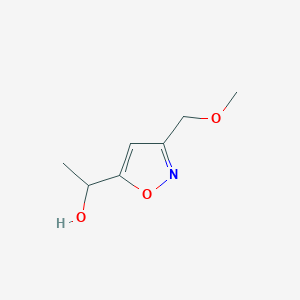![molecular formula C11H13NO B12868085 7-Isopropyl-2-methylbenzo[d]oxazole CAS No. 29078-21-5](/img/structure/B12868085.png)
7-Isopropyl-2-methylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Isopropyl-2-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of an isopropyl group at the 7th position and a methyl group at the 2nd position on the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-2-methylbenzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with isobutyraldehyde in the presence of an acid catalyst can yield the desired compound.
Another method involves the use of metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, can be employed to introduce the isopropyl and methyl groups onto the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of recyclable catalysts and green chemistry principles can also be integrated to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
7-Isopropyl-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.
Applications De Recherche Scientifique
7-Isopropyl-2-methylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Isopropyl-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound without the isopropyl and methyl groups.
2-Methylbenzoxazole: Similar structure but lacks the isopropyl group.
7-Isopropylbenzoxazole: Similar structure but lacks the methyl group.
Uniqueness
7-Isopropyl-2-methylbenzo[d]oxazole is unique due to the presence of both the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Propriétés
Numéro CAS |
29078-21-5 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-methyl-7-propan-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-5-4-6-10-11(9)13-8(3)12-10/h4-7H,1-3H3 |
Clé InChI |
RQZKJJKXOPPQHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC(=C2O1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



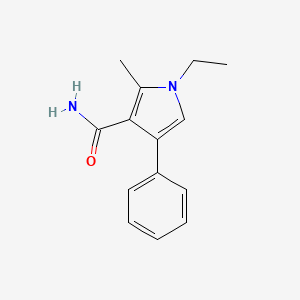

![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)



